Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group attached to a phenyl ring, and a fluorine atom on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination of the Phenyl Ring: The amino group can be introduced through nitration followed by reduction, or via direct amination using palladium-catalyzed amination reactions.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 4-aminophenyl-1-phenethylpiperidine: Contains a piperidine ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)-5-fluoropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3 |
InChI Key |
IIMFQZFBGQXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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